N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide
Description
N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide is a synthetic compound with potential applications in various scientific research fields due to its unique chemical structure and properties. The compound features a cyclopentyl ring, acetamide group, and chloromethylphenyl moiety, contributing to its distinctive reactivity and interaction with biological systems.
Properties
IUPAC Name |
N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-12-3-4-14(10-17(12)20)6-8-18(25)22-23-19(26)11-15-5-7-16(9-15)21-13(2)24/h3-4,6,8,10,15-16H,5,7,9,11H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)/b8-6+/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWXYZGRNZVVFK-DODUIYEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)NNC(=O)CC2CCC(C2)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)NNC(=O)C[C@@H]2CC[C@@H](C2)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide typically involves multi-step organic reactions. Common steps may include the formation of intermediates like hydrazones and amides, with specific conditions such as the use of base catalysts and controlled temperatures to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound would likely be scaled up from laboratory synthesis, involving batch or continuous flow processes. Optimization of reaction conditions, purification methods, and efficient waste management are crucial in industrial settings to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions such as:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: It may undergo nucleophilic or electrophilic substitution reactions, depending on the reactants and conditions.
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Palladium on carbon, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol, and tetrahydrofuran
Major Products: The major products formed from these reactions depend on the reaction type. For instance:
Oxidation could result in the formation of carboxylic acids or ketones.
Reduction might yield amines or alcohols.
Substitution could lead to modified acetamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide is used in studies exploring new synthetic routes and reaction mechanisms. Its complex structure makes it a suitable candidate for testing various organic reactions.
Biology: In biological research, this compound may interact with specific proteins or enzymes, making it valuable in studying enzyme inhibition and protein-ligand interactions. Researchers could use it as a model compound to investigate binding affinities and mechanisms.
Medicine: In medicine, the compound's potential therapeutic effects are of interest. It may be evaluated for its pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological targets.
Industry: Industrially, this compound could be used in the development of new materials or chemical processes. Its unique properties might contribute to advancements in material science or chemical manufacturing.
Mechanism of Action
The mechanism by which N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The compound could bind to active sites, inhibiting or modulating enzyme activity. This interaction might trigger downstream effects, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide
N-[(1S,3R)-3-[2-[2-[(E)-3-(4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide
N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclohexyl]acetamide
Uniqueness: What sets N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide apart is its unique combination of functional groups, resulting in distinctive reactivity and biological interactions. This uniqueness can be exploited in various research applications to explore new frontiers in science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
